molecular formula C5H2N4O2 B12299003 Pyrazolo[4,3-d]pyrimidine-5,7-dione

Pyrazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B12299003
M. Wt: 150.10 g/mol
InChI Key: ZUQKVGGZSSJKLI-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or using acid/base catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of this compound.

Scientific Research Applications

Pyrazolo[4,3-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and inhibit its activity . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

Uniqueness

Pyrazolo[4,3-d]pyrimidine-5,7-dione stands out due to its potent dual activity against various cancer cell lines and its ability to inhibit CDK2 with high specificity . This makes it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C5H2N4O2

Molecular Weight

150.10 g/mol

IUPAC Name

pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H2N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,8,10,11)

InChI Key

ZUQKVGGZSSJKLI-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2C1=NC(=O)NC2=O

Origin of Product

United States

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